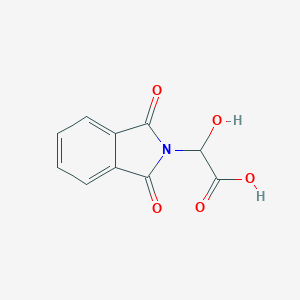![molecular formula C13H16N2O2 B039566 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid CAS No. 114365-09-2](/img/structure/B39566.png)
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid
Übersicht
Beschreibung
The compound “3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid” is a derivative of indole, which is a heterocyclic compound . The structure suggests that it might have properties similar to other indole derivatives, which are often bioactive and found in a wide range of applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as psilocybin, an indole derivative, have been synthesized in multigram quantities . The synthesis process often involves identification of critical in-process parameters and isolation of the compound without the use of chromatography, TLC, or aqueous workup .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to other indole derivatives. For instance, poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) forms aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the PDMAEMA block .Chemical Reactions Analysis
The compound might undergo reactions similar to other indole derivatives. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to other indole derivatives. For instance, the molecular formula of a similar compound is CHNOP, with an average mass of 268.249 Da and a monoisotopic mass of 268.097687 Da .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)6-5-10-8-14-12-4-3-9(13(16)17)7-11(10)12/h3-4,7-8,14H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABBNMFRXNHQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434936 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid | |
CAS RN |
114365-09-2 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

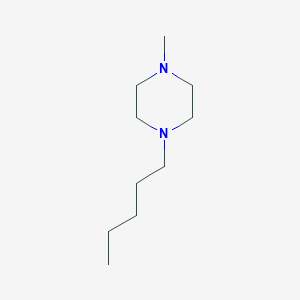
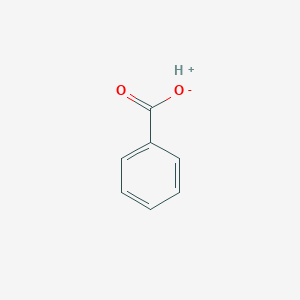
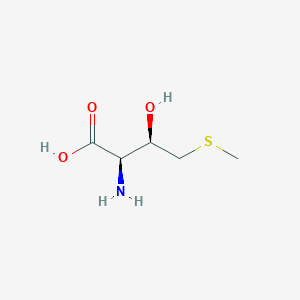
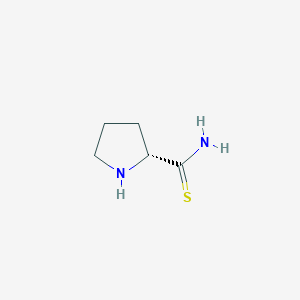
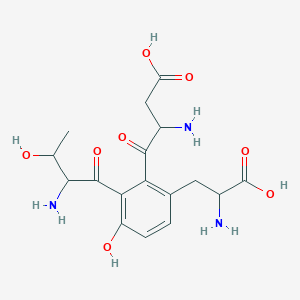
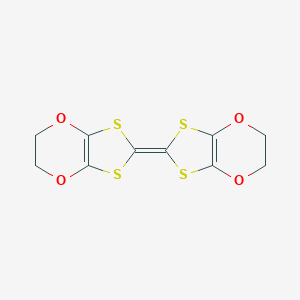
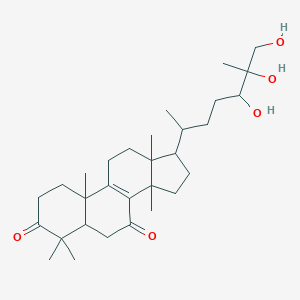
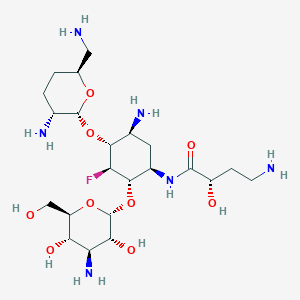
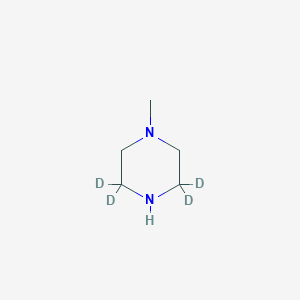
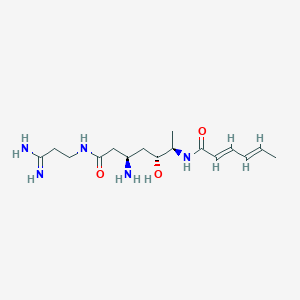
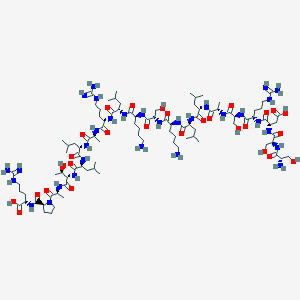
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
